1,3-Dimethyl 2-(aminomethyl)propanedioate hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO₄ and a CAS number of 149177-98-0. It is characterized by its propanedioate structure, which features two ester groups and an amino group. This compound is a hydrochloride salt, indicating that it has been protonated by hydrochloric acid, which enhances its solubility in water and makes it more suitable for various applications in scientific research and medicinal chemistry .
The chemical reactivity of 1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the ester groups are susceptible to hydrolysis under acidic or basic conditions. Additionally, this compound can undergo acylation and alkylation reactions, making it versatile for synthetic chemistry applications.
For example, hydrolysis of the ester bonds can yield the corresponding carboxylic acids and amines, which may further react to form various derivatives useful in medicinal chemistry .
Several synthetic routes have been developed for the preparation of 1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride:
1,3-Dimethyl 2-(aminomethyl)propanedioate hydrochloride finds applications primarily in:
Several compounds share structural similarities with 1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride. These include:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,3-Dimethyl 2-(aminomethyl)propanedioate hydrochloride | Hydrochloride salt | Contains both amino and ester groups |
Dimethyl malonate | Diester | Lacks amino functionality |
Methyl 2-(aminomethyl)propanoate | Ester with amino group | Different ester structure |
Aminomethyl benzoate | Aromatic ester | Contains a benzene ring |
The uniqueness of 1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride lies in its dual functional groups (amino and ester), which provide diverse reactivity and potential applications in medicinal chemistry compared to similar compounds .